

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylvaleronitrile

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Compound of Interest

Compound Name: 2-Propylvaleronitrile

Cat. No.: B045190

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Introduction

2-Propylvaleronitrile, also known as 2-propylpentanenitrile or 4-cyanoheptane, is an organic compound with the chemical formula $C_8H_{15}N$.^{[1][2][3]} It is structurally characterized by a nitrile functional group attached to a branched alkyl chain. This compound is of significant interest to researchers and professionals in drug development and organic synthesis, primarily as a key intermediate and a known impurity in the synthesis of Valproic Acid, a widely used antiepileptic drug.^[4] A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in research and manufacturing.

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-propylvaleronitrile**, offering field-proven insights and methodologies for its analysis. The structure of this guide is designed to logically flow from fundamental properties to practical experimental considerations, ensuring a holistic understanding for the scientific community.

Core Physicochemical Properties

The intrinsic properties of **2-propylvaleronitrile** dictate its behavior in various chemical and physical environments. These properties are crucial for predicting its reactivity, solubility, and appropriate storage and handling conditions.

Structural and Molecular Information

2-Propylvaleronitrile possesses a simple yet distinct molecular architecture, which is the foundation of its chemical identity.

- Molecular Formula: C₈H₁₅N [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 125.21 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: CCCC(CCC)C#N [\[1\]](#)[\[5\]](#)
- InChI Key: YCBOPMITSGZJDX-UHFFFAOYSA-N [\[1\]](#)[\[2\]](#)
- CAS Number: 13310-75-3 [\[1\]](#)[\[2\]](#)[\[6\]](#)

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of **2-propylvaleronitrile** is presented in the table below. It is important to note that some reported values, particularly the boiling point, exhibit variability across different sources. This can be attributed to differences in experimental conditions and purity of the samples.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[1][3]
Odor	Characteristic	[3]
Boiling Point	177 - 178 °C	[3]
183 - 184 °C	[7]	[3]
193 °C at 760 mmHg	[8][9]	
Melting Point	-69 °C	
Density	0.809 g/cm ³ (at 20 °C)	[3]
0.811 g/cm ³ (Predicted)	[7]	[1]
Solubility	Limited solubility in water. Soluble in organic solvents.	
Vapor Pressure	1.33 hPa (at 44.3 °C)	
Flash Point	59 °C	[3]
82.3°C	[8][9]	

Experimental Protocol: Determination of Boiling Point

The accurate determination of the boiling point is a fundamental experiment for characterizing a liquid compound. The following protocol outlines a standard laboratory procedure for determining the boiling point of **2-propylvaleronitrile**, emphasizing the causality behind each step to ensure a self-validating system.

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a vapor. This protocol employs a distillation method, a robust and widely accepted technique for boiling point determination.

Materials and Equipment

- **2-Propylvaleronitrile** sample
- Distillation flask (e.g., 50 mL round-bottom flask)
- Heating mantle with a stirrer
- Thermometer (calibrated)
- Condenser (Liebig or similar)
- Receiving flask
- Boiling chips
- Clamps and stands
- Barometer

Step-by-Step Methodology

- Apparatus Setup:
 - Assemble the distillation apparatus as depicted in the diagram below. Ensure all glass joints are properly sealed.
 - Place a few boiling chips in the distillation flask to promote smooth boiling and prevent bumping.
 - Add approximately 20 mL of **2-propylvaleronitrile** to the distillation flask.
 - Position the thermometer such that the top of the bulb is level with the bottom of the side arm leading to the condenser. This placement is critical for accurately measuring the temperature of the vapor that is in equilibrium with the boiling liquid.
 - Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top for efficient cooling.

- Heating and Distillation:
 - Begin heating the distillation flask gently using the heating mantle.
 - Observe the liquid for the onset of boiling. As the liquid heats up, you will see vapor rising and condensing on the thermometer bulb.
 - Record the temperature when the first drop of distillate is collected in the receiving flask. This is the initial boiling point.
 - Continue to heat at a steady rate to maintain a consistent distillation rate (approximately 1-2 drops per second).
 - Record the temperature at regular intervals throughout the distillation process. A stable temperature reading during distillation indicates a pure compound.
- Data Recording and Analysis:
 - Record the atmospheric pressure from the barometer. The boiling point is pressure-dependent.
 - The observed boiling point range should be reported. For a pure compound, this range should be narrow.
 - If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary using a nomograph or the Clausius-Clapeyron equation for highly accurate work.

Experimental Workflow Diagram



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Caption: Workflow for the determination of the boiling point of **2-propylvaleronitrile**.

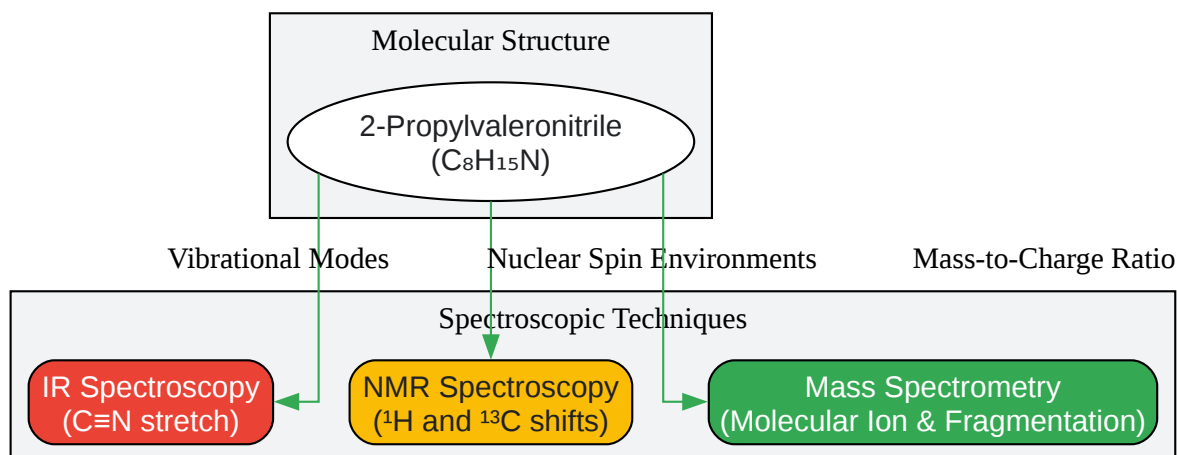
Spectroscopic Characterization

While detailed, raw spectral data is best presented in dedicated databases, a conceptual overview of the expected spectroscopic features of **2-propylvaleronitrile** is essential for its identification and structural confirmation.

Expected Spectroscopic Signatures

- Infrared (IR) Spectroscopy: The most prominent and characteristic absorption band will be due to the C≡N (nitrile) stretching vibration, typically observed in the range of 2260-2240 cm^{-1} . The spectrum will also show C-H stretching vibrations from the alkyl groups around 2960-2850 cm^{-1} and C-H bending vibrations around 1465-1375 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton spectrum will be complex due to the diastereotopic nature of some protons. However, one would expect to see signals corresponding to the methyl (CH_3) and methylene (CH_2) groups of the propyl chains, as well as the methine (CH) proton adjacent to the nitrile group. The integration of these signals will correspond to the number of protons in each environment.
 - ^{13}C NMR: The carbon spectrum will show a characteristic signal for the nitrile carbon ($\text{C}\equiv\text{N}$) in the range of 115-125 ppm. The remaining signals will correspond to the carbons of the alkyl chains.
- Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M^+) at $m/z = 125$. Fragmentation patterns would involve the loss of alkyl fragments from the parent molecule.

The relationship between the structure of **2-propylvaleronitrile** and its expected spectroscopic data is a cornerstone of its analytical characterization.



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Caption: Conceptual relationship between the structure and spectroscopic analysis of **2-propylvaleronitrile**.

Safety and Handling

2-Propylvaleronitrile is a flammable liquid and is harmful if swallowed.[5][8][10] Appropriate safety precautions must be taken during its handling and storage.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
- Handling: Handle in a well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[8][10]
- Storage: Store in a cool, well-ventilated area in a tightly sealed container.[3][8]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **2-propylvaleronitrile**. From its fundamental molecular characteristics to practical experimental considerations and safety protocols, the information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary

knowledge for the confident and safe use of this compound in their work. The provided data and methodologies underscore the importance of a thorough understanding of a compound's properties for successful scientific and industrial applications.

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